![molecular formula C8H8ClN3O B2369288 (6-Cloro-1-metilpirazolo[3,4-b]piridin-5-il)metanol CAS No. 2411283-21-9](/img/structure/B2369288.png)
(6-Cloro-1-metilpirazolo[3,4-b]piridin-5-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position, a methyl group at the 1st position, and a hydroxymethyl group at the 5th position
Aplicaciones Científicas De Investigación
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrazolopyridine derivatives.
Industry: It may be used in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol typically involves the following steps:
Formation of the Pyrazolopyridine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Introduction of Functional Groups: The chlorine atom can be introduced via halogenation reactions, while the methyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Mecanismo De Acción
The mechanism of action of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation and differentiation. The compound inhibits the kinase activity by binding to the active site, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in the substituents at various positions.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and exhibit similar biological activities.
Uniqueness
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit TRKs with high selectivity makes it a promising candidate for further drug development .
Propiedades
IUPAC Name |
(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-3,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJNOSYUIZUXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)
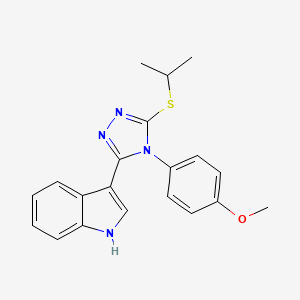
![2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B2369208.png)
![N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2369209.png)
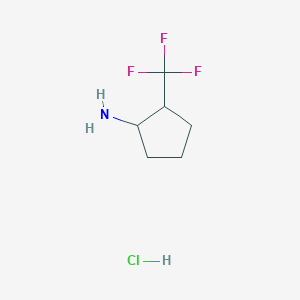
![N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide](/img/structure/B2369213.png)
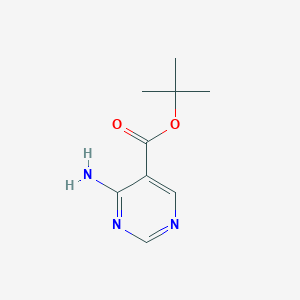
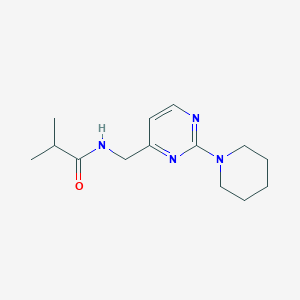
![N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2369219.png)
![N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2369220.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2369222.png)

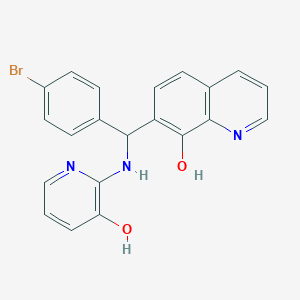
![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)
